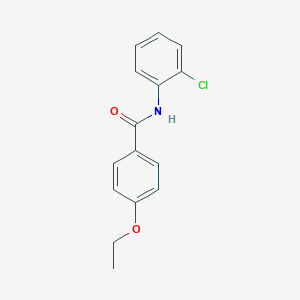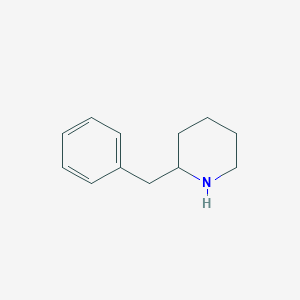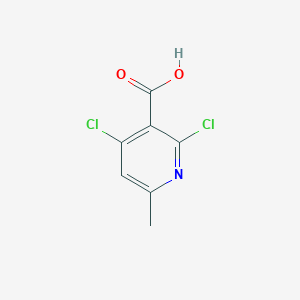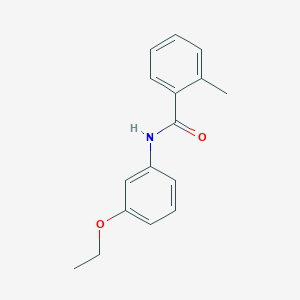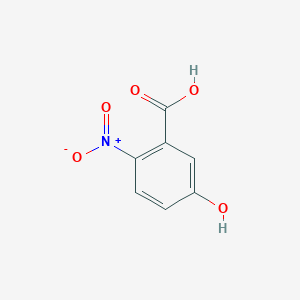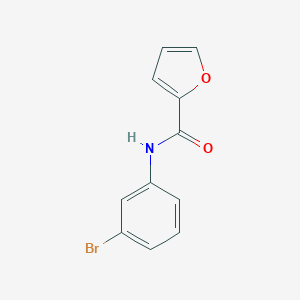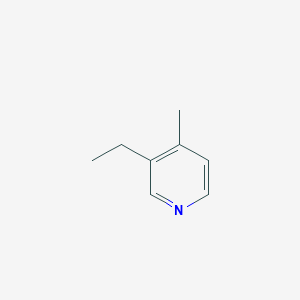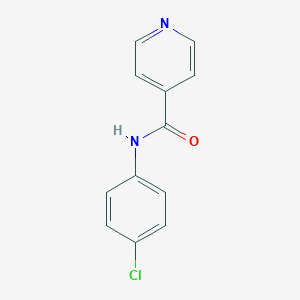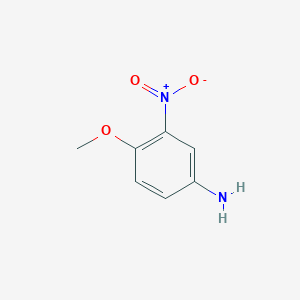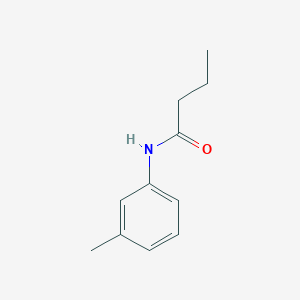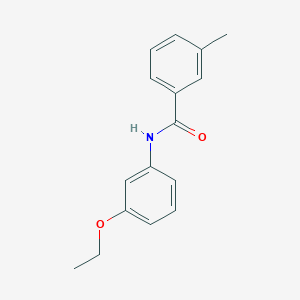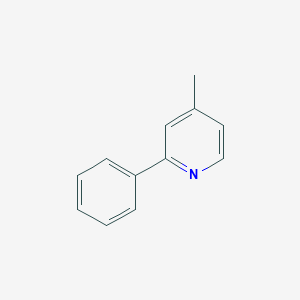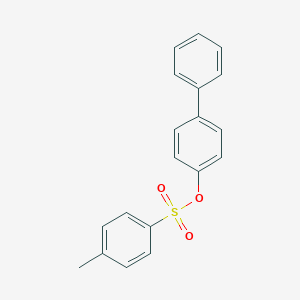
4-Chloro-3-(2-chloroethyl)-2-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-(2-chloroethyl)-2-methylquinoline is a chemical compound with the molecular formula C12H11Cl2N. It is a quinoline derivative and has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-(2-chloroethyl)-2-methylquinoline is not fully understood. However, it has been suggested that it may inhibit DNA synthesis and induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
4-Chloro-3-(2-chloroethyl)-2-methylquinoline has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have antimalarial and antitubercular activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Chloro-3-(2-chloroethyl)-2-methylquinoline in lab experiments is its potent anticancer activity. It has been shown to inhibit the growth of various cancer cell lines at low concentrations. Additionally, it has been shown to have antimalarial and antitubercular activity, which makes it a potential candidate for the development of new drugs to treat these diseases. However, one of the limitations of using 4-Chloro-3-(2-chloroethyl)-2-methylquinoline in lab experiments is its potential toxicity. It has been shown to be toxic to normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 4-Chloro-3-(2-chloroethyl)-2-methylquinoline. One potential direction is the development of new drugs based on its structure for the treatment of cancer, malaria, and tuberculosis. Another potential direction is the investigation of its mechanism of action and the development of new compounds with improved potency and selectivity. Additionally, the study of its potential toxicity and the development of new methods to reduce its toxicity is also an important direction for future research.
Synthesemethoden
The synthesis of 4-Chloro-3-(2-chloroethyl)-2-methylquinoline involves the reaction of 2-methylquinoline with 2-chloroethyl chloride and aluminum chloride in the presence of carbon tetrachloride. The reaction yields the desired product as a yellow crystalline solid with a melting point of 92-94°C.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-(2-chloroethyl)-2-methylquinoline has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of various cancer cell lines, including prostate cancer, breast cancer, and lung cancer. It has also been investigated for its potential use in the treatment of malaria and tuberculosis.
Eigenschaften
CAS-Nummer |
57521-15-0 |
|---|---|
Produktname |
4-Chloro-3-(2-chloroethyl)-2-methylquinoline |
Molekularformel |
C12H11Cl2N |
Molekulargewicht |
240.12 g/mol |
IUPAC-Name |
4-chloro-3-(2-chloroethyl)-2-methylquinoline |
InChI |
InChI=1S/C12H11Cl2N/c1-8-9(6-7-13)12(14)10-4-2-3-5-11(10)15-8/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
PQDVRCSZKVSKGV-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=C1CCCl)Cl |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=C1CCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B184553.png)
